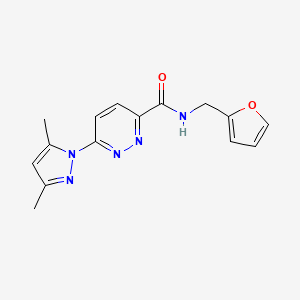
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. It has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide in lab experiments is its potential applications in various fields of research. However, one of the limitations is that the compound is not widely available and can be expensive to synthesize.
Future Directions
There are many future directions for research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new applications for the compound, such as in the treatment of other diseases or in the development of new drugs. Additionally, research could focus on the mechanism of action of the compound and how it interacts with various enzymes and pathways in the body.
Synthesis Methods
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide has been achieved using various methods. One such method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide with furan-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-chloropyridazine to obtain the final compound.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-8-11(2)20(19-10)14-6-5-13(17-18-14)15(21)16-9-12-4-3-7-22-12/h3-8H,9H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMQCYCTZFLCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2882965.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2882967.png)
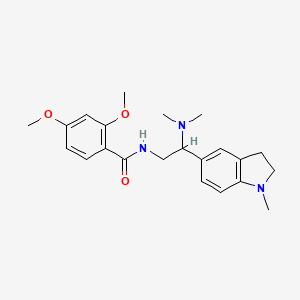

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2882971.png)
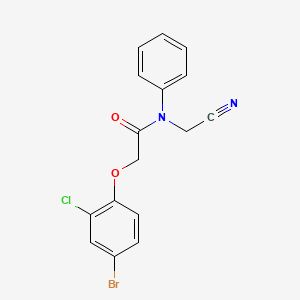
![Methyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2882975.png)
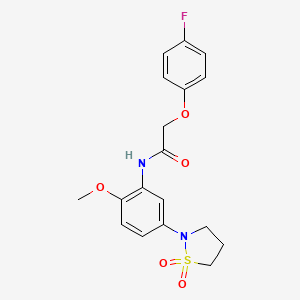
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/no-structure.png)

![Methyl 2-[2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882980.png)
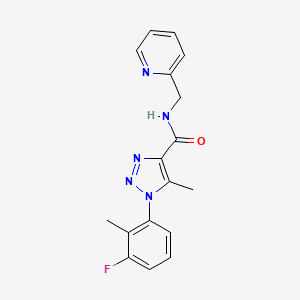
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2882985.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)